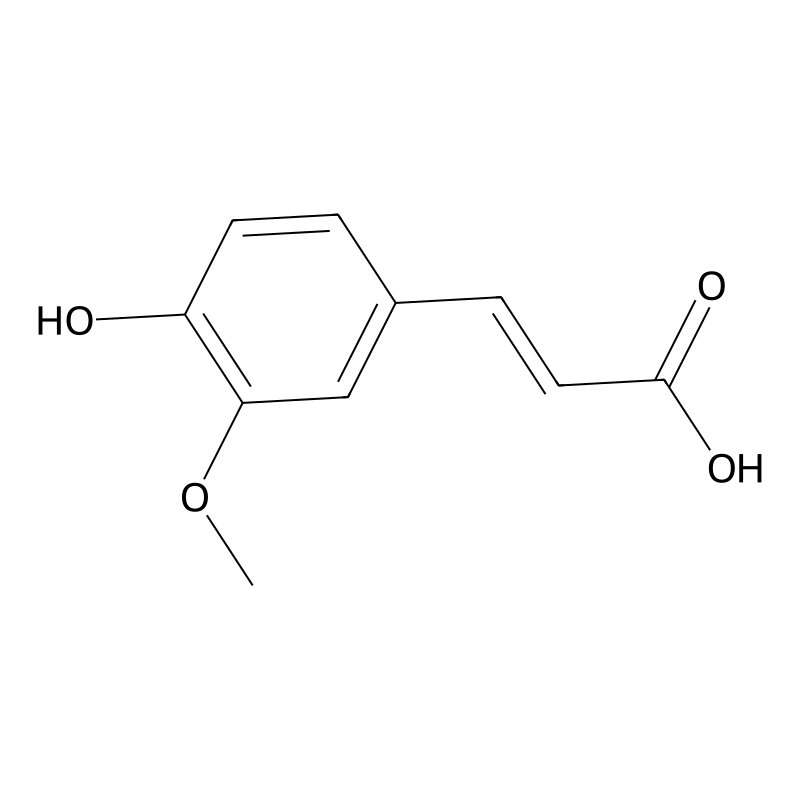

Ferulic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ferulic acid (FA) is a naturally occurring phenolic compound found abundantly in various plants, including fruits, vegetables, and whole grains []. It has gained significant attention in scientific research due to its diverse biological activities, particularly its potent antioxidant properties. Here's a closer look at the scientific research applications of ferulic acid:

Protection against Free Radical Damage and Oxidative Stress

Ferulic acid acts as a free radical scavenger, neutralizing harmful molecules known as reactive oxygen species (ROS) produced in the body during various processes []. These ROS can damage cells and contribute to the development of chronic diseases. Studies have shown that FA effectively scavenges free radicals, reducing oxidative stress and protecting cells from damage [, ].

Potential Role in Cancer Prevention

The free radical scavenging activity of ferulic acid suggests a potential role in cancer prevention. Research suggests that FA may inhibit the growth and proliferation of cancer cells by various mechanisms, including reducing DNA damage and inducing apoptosis (programmed cell death) []. However, further research is needed to fully understand these effects and their potential clinical applications [].

Neuroprotective Properties

Ferulic acid exhibits neuroprotective properties, potentially benefiting brain health. Studies indicate that FA may protect neurons from damage caused by oxidative stress and inflammation, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease [].

Ferulic acid is a hydroxycinnamic acid derivative and a phenolic compound, with the chemical formula . It is an amber-colored solid that is widely distributed in the plant kingdom, particularly in cereal grains such as wheat, barley, and corn, as well as in various fruits and vegetables. The compound is derived from the genus Ferula, which includes giant fennel, and it plays a significant role in plant cell wall structure by forming esters with hemicellulose .

- The primary interest in ferulic acid lies in its antioxidant properties. It can scavenge free radicals, which are reactive molecules that can damage cells and contribute to various health conditions [].

- Ferulic acid also enhances the stability and effectiveness of other antioxidants like vitamin C and E when used together []. The exact mechanism behind this synergy is still under investigation, but it might involve interactions between the molecular structures [].

- Ferulic acid is generally considered safe for topical use in skincare products at low concentrations (typically less than 1%) [].

- However, some individuals may experience skin irritation, especially those with sensitive skin. A patch test is recommended before widespread application [].

- No extensive data exists on the oral toxicity of ferulic acid. It's best to avoid ingesting concentrated forms.

- Radical Scavenging: Ferulic acid has been shown to scavenge damaging radicals such as hydroxyl radicals () and nitrous oxide radicals (). The mechanisms involved include hydrogen atom transfer and radical adduct formation .

- Oxidative Degradation: In the presence of hydrogen peroxide or peracetic acid, ferulic acid can undergo trans-cis isomerization. This reaction involves a radical mechanism but typically does not lead to bond cleavage .

- Reactions with Nitrite: Under acidic conditions, ferulic acid reacts with nitrite to form complex mixtures of products, highlighting its reactivity with various chemical agents .

Ferulic acid exhibits significant biological activities, including:

- Antioxidant Properties: It acts as a potent free radical scavenger, protecting cells from oxidative stress. This property is attributed to its ability to neutralize reactive oxygen species .

- Anti-inflammatory Effects: Research indicates that ferulic acid may reduce inflammation through various biochemical pathways, making it a candidate for therapeutic applications in inflammatory diseases .

- Antimicrobial Activity: Some studies suggest that ferulic acid possesses antimicrobial properties against certain bacteria and fungi, contributing to its potential use in food preservation and health supplements .

Ferulic acid can be synthesized through several methods:

- Biosynthesis: In plants, it is biosynthesized from caffeic acid via the action of caffeate O-methyltransferase. This pathway involves converting L-tyrosine into 4-coumaric acid and then into caffeic acid before reaching ferulic acid .

- Chemical Synthesis: Laboratory synthesis often involves the methylation of caffeic acid or the reaction of 4-hydroxy-3-methoxybenzaldehyde with malonic acid derivatives under specific conditions to yield ferulic acid .

Ferulic acid has diverse applications across various fields:

- Food Industry: Used as a natural antioxidant to enhance food stability and shelf life.

- Cosmetics: Incorporated into skincare products for its antioxidant properties, helping to protect skin from UV damage and aging.

- Pharmaceuticals: Investigated for potential therapeutic roles in treating chronic diseases due to its anti-inflammatory and antioxidant effects .

Studies on the interactions of ferulic acid reveal its potential synergistic effects when combined with other compounds:

- With Other Antioxidants: Ferulic acid has been shown to enhance the efficacy of other antioxidants like vitamins C and E, providing a more robust defense against oxidative stress.

- Microbial Interactions: Its interaction with certain strains of yeast can lead to the production of flavor compounds in brewing processes, demonstrating its role in biotechnological applications .

Ferulic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Caffeic Acid | Hydroxycinnamic structure | Precursor in the biosynthetic pathway of ferulic acid. |

| Sinapic Acid | Hydroxycinnamic structure | Contains an additional methoxy group; less studied for antioxidant properties. |

| Coumaric Acid | Hydroxycinnamic structure | Lacks the methoxy group; less effective as an antioxidant compared to ferulic acid. |

| Gallic Acid | Phenolic structure | Stronger antioxidant but lacks the double bond characteristic of ferulic acid. |

Ferulic acid's unique combination of functional groups—including hydroxyl, carboxyl, and a conjugated double bond—enhances its reactivity and biological activity compared to similar compounds. Its ability to form stable esters also contributes to its significance in plant biology and potential industrial applications .

Purity

Physical Description

Tan powder; [Alfa Aesar MSDS]

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.51

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 251 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 245 of 251 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Sodium ferulate (SF) or 3-methoxy-4-hydroxy-cinamate sodium is an active principle from Angelica sinensis, Cimicifuga heracleifolia, Lignsticum chuangxiong, and other plants. It has been used in traditional Chinese medicine and is approved by State Drugs Administration of China as a drug for treatment of cardiovascular and cerebrovascular diseases. SF has antithrombotic, platelet aggregation inhibitory and antioxidant activities in animals and humans. For several decades SF has been widely used in China to treat cardiovascular and cerebrovascular diseases and to prevent thrombosis... /Sodium ferulate/

/EXPL THER/ Ligusticum Chuanxiong and its effective components were studied in the treatment of ischemic stroke, a common emergent disease in China. Some injections of the medicines, including Ligusticum, Ligustrazine, Ligustylid and ferulic acid, were tested clinically and experimentally. The results showed that the effects of the drugs were the same as or even better than those of the controls, such as papaverine, dextran and aspirin-persantin. They could improve brain microcirculation through inhibiting thrombus formation and platelet aggregation as well as blood viscosity.

/EXPL THER/ Although more definitive research is necessary, several natural therapies show promise in treating hot flashes without the risks associated with conventional therapies. Soy and other phytoestrogens, black cohosh, evening primrose oil, vitamin E, the bioflavonoid hesperidin with vitamin C, ferulic acid, acupuncture treatment, and regular aerobic exercise have been shown effective in treating hot flashes in menopausal women.

For more Therapeutic Uses (Complete) data for FERULIC ACID (6 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Irritant

Other CAS

97274-61-8

537-98-4

Absorption Distribution and Excretion

The ... study investigated the urinary excretion of free and conjugated ferulic acid, present in quantitatively detectable amounts in French maritime pine (Pinus maritima) bark extract (PBE), after oral PBE administration to human subjects. Eleven healthy adult subjects (4 women and 7men) consumed either a single dose (200 mg PBE) or two doses of PBE (100 and 200 mg, respectively) within a 48-hr interval. Two days before the oral administration of PBE and during the urine sample collection period volunteers adhered to a diet low in polyphenols. Aliquots of all urine production were collected over 24 hr. Free and conjugated ferulic acid was assessed in urine by HPLC using diode array detection. A close association between the dietary intake of PBE and the urinary excretion of ferulic acid was detected. Moreover, the results indicate that a considerable proportion of ferulic acid is excreted as glucuronide or sulfate after PBE consumption, varying over the range 2 to 20% between individuals. The kinetics of excretion associated with the administration of 100 mg PBE was quite similar to that obtained after 200 mg PBE. A biphasic trend was evident in a number of subjects. All subjects studied here displayed a significant, although variable level of excretion of ferulic acid after supplementation with PBE, Thus, the data provide evidence that at least a part of the phenolic components of PBE are absorbed, metabolized, and eliminated by humans.

The hydroxycinnamates, intermediates in the phenylpropanoid synthetic pathway, are effective in enhancing the resistance of low-density lipoprotein (LDL) to oxidation in the order caffeic acid greater than ferulic acid greater than p-coumaric acid. It is unclear whether the mode of action of ferulic acid as an antioxidant is based on its activities in the aqueous or the lipophilic phase. Partitioning of 14C-labelled ferulic acid into plasma and its components, LDL and the albumin-rich fractions, has been studied under conditions of maximum aqueous solubility. The majority of ferulic acid associates with the albumin-rich fraction of the plasma, although a proportion is also found to partition between the LDL and aqueous phases; however, ferulic acid does not associate with the lipid portion of the LDL particle, suggesting that it exerts its antioxidant properties from the aqueous phase. This is of particular interest since the results demonstrate that ferulic acid is a more effective antioxidant against LDL oxidation than the hydrophilic antioxidant ascorbic acid.

The major constituents of artichoke extracts are hydroxycinnamic acids such as chlorogenic acid, dicaffeoylquinic acids caffeic acid and ferulic acid, and flavonoids such as luteolin and apigenin glycosides. ...Several studies have shown the effect on animal models of artichoke extracts ... . . Results showed a plasma maximum concentration of 6.4 (SD 1.8) ng/mL for chlorogenic acid after 1 hr and its disappearance within 2 hr (P< 0.05). Peak plasma concentrations of 19.5 (SD 6.9) ng/ml for total caffeic acid were reached within 1 h, while ferulic acid plasma concentrations showed a biphasic profile with 6.4 (SD1.5) ng/mL and 8.4 (SD4.6) ng/mL within 1 hr and after 8 hr respectively. ...A significant increase of dihydrocaffeic acid and dihydroferulic acid total levels after 8 hr (P<0.05) /was observed/. No circulating plasma levels of luteolin and apigenin were present.

Metabolism Metabolites

Ferulic acid (FA) is a phytochemical commonly found in fruits and vegetables such as tomatoes, sweet corn and rice bran. It arises from metabolism of phenylalanine and tyrosine by Shikimate pathway in plants.

Ferulic Acid has known human metabolites that include (2S,3S,4S,5R)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.

Associated Chemicals

cis-Ferulic acid; 1014-83-1

Wikipedia

Ethoxyquin

Use Classification

Cosmetics -> Antimicrobial

Methods of Manufacturing

Ferulic acid is easily prepared in large quantities from rice bran pitch, a blackish brown waste oil with high viscosity, discharged in the process of the rice bran oil production.

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-: ACTIVE

Ferulic acid is an extremely abundant, preformed phenolic aromatic chemical found widely in nature. Ferulic acid is viewed as a commodity scale, renewable chemical feedstock for biocatalytic conversion to other useful aromatic chemicals. Most attention is focused on bioconversions of ferulic acid itself. Topics covered include cinnamoyl side-chain cleavage; nonoxidative decarboxylation; mechanistic details of styrene formation; purification and characterization of ferulic acid decarboxylase; conversion of ferulic acid to vanillin; O-demethylation; and reduction reactions.

Analytic Laboratory Methods

Interactions

... A series of in vivo experiments/were/ carried out to evaluate the ability of caffeic and ferulic acids to reduce, in healthy human volunteers, UVB-induced skin erythema, monitored by means of reflectance spectrophotometry. Caffeic and ferulic acids, dissolved in saturated aqueous solution pH 7.2, proved to afford a significant protection to the skin against UVB-induced erythema...

A variety of synthetic and dietary polyphenols protect mammalian and bacterial cells from cytotoxicity induced by hydroperoxides, especially hydrogen peroxide (H2O2). Cytotoxicity of H2O2 on Chinese hamster V79 cells was assessed with a colony formation assay. Cytotoxicity and mutagenicity of H2O2 on Salmonella TA104 were assessed with the Ames test. SOS response induced by H2O2 was investigated in the SOS chromotest with Escherichia coli PQ37. The polyphenol-bearing o-dihydroxy (catechol) structure, i.e., nordihydroguaiaretic acid, caffeic acid ester, gallic acid ester, quercetin, and catechin, were effective for suppression of H2O2-induced cytotoxicity in these assay systems. In contrast, neither ferulic acid ester-bearing o-methoxyphenol structure nor alpha-tocopherol were effective, indicating that o-dihydroxy or its equivalent structure in flavonoids is essential for the protection. There are many reports describing that polyphenols act as prooxidants in the presence of metal ions. /These/ results suggest, however, that they act as antioxidants in the cells, when no metal ions are added to the medium.

This review describes the modes of mice radiation injuries induced by soft X-irradiation under various conditions and the protective effects of several kinds of substances on these injuries. The models of radiation injuries in this study were bone marrow death after lethal irradiation, skin damage induced by irradiation with long length soft X-ray and leukocytopenia in the peripheral blood after sublethal irradiation. Two bioassay methods were established for the survival effect on the lethal irradiation and protective potency on the skin damage induced by soft X-irradiation. The protective potencies of various sulfur compounds, related compounds of ferulic acid, nucleic acid constitutional compounds, crude drugs and Chinese traditional medicines were determined and then many effective drugs were recognized. Effective components in the methanol extracts of Cnidii Rhizoma and Aloe arborescens recognized as radioprotectable were fractionated. As a result of these studies, it was observed that the active principles in Cnidii Rhizoma were identified as ferulic acid and adenosine. The scavenger action of active oxygens, a protective effect on the damages of deoxyribonucleic acid and superoxide dismutase by in vitro soft X-irradiation were evaluated as radiation protective mechanisms.

For more Interactions (Complete) data for FERULIC ACID (8 total), please visit the HSDB record page.

Dates

2: Xie XG, Dai CC. Degradation of a model pollutant ferulic acid by the endophytic fungus Phomopsis liquidambari. Bioresour Technol. 2015 Mar;179:35-42. doi: 10.1016/j.biortech.2014.11.112. Epub 2014 Dec 5. PubMed PMID: 25514400.

3: Chen J, Lin D, Zhang C, Li G, Zhang N, Ruan L, Yan Q, Li J, Yu X, Xie X, Pang C, Cao L, Pan J, Xu Y. Antidepressant-like effects of ferulic acid: involvement of serotonergic and norepinergic systems. Metab Brain Dis. 2015 Feb;30(1):129-36. doi: 10.1007/s11011-014-9635-z. Epub 2014 Dec 9. PubMed PMID: 25483788.

4: Koh PO. Ferulic acid attenuates the down-regulation of MEK/ERK/p90RSK signaling pathway in focal cerebral ischemic injury. Neurosci Lett. 2015 Feb 19;588:18-23. doi: 10.1016/j.neulet.2014.12.047. Epub 2014 Dec 24. PubMed PMID: 25543028.

5: Adeboye PT, Bettiga M, Aldaeus F, Larsson PT, Olsson L. Catabolism of coniferyl aldehyde, ferulic acid and p-coumaric acid by Saccharomyces cerevisiae yields less toxic products. Microb Cell Fact. 2015 Sep 21;14:149. doi: 10.1186/s12934-015-0338-x. PubMed PMID: 26392265; PubMed Central PMCID: PMC4578848.

6: Vyrides I, Agathangelou M, Dimitriou R, Souroullas K, Salamex A, Ioannou A, Koutinas M. Novel Halomonas sp. B15 isolated from Larnaca Salt Lake in Cyprus that generates vanillin and vanillic acid from ferulic acid. World J Microbiol Biotechnol. 2015 Aug;31(8):1291-6. doi: 10.1007/s11274-015-1876-4. Epub 2015 May 31. PubMed PMID: 26026278.

7: Nabavi SF, Devi KP, Malar DS, Sureda A, Daglia M, Nabavi SM. Ferulic acid and Alzheimer's disease: promises and pitfalls. Mini Rev Med Chem. 2015;15(9):776-88. Review. PubMed PMID: 26002710.

8: Yang GW, Jiang JS, Lu WQ. Ferulic Acid Exerts Anti-Angiogenic and Anti-Tumor Activity by Targeting Fibroblast Growth Factor Receptor 1-Mediated Angiogenesis. Int J Mol Sci. 2015 Oct 12;16(10):24011-31. doi: 10.3390/ijms161024011. PubMed PMID: 26473837; PubMed Central PMCID: PMC4632735.

9: Maruf AA, Lip H, Wong H, O'Brien PJ. Protective effects of ferulic acid and related polyphenols against glyoxal- or methylglyoxal-induced cytotoxicity and oxidative stress in isolated rat hepatocytes. Chem Biol Interact. 2015 Jun 5;234:96-104. doi: 10.1016/j.cbi.2014.11.007. Epub 2014 Nov 18. PubMed PMID: 25446858.

10: Zhang CY, Zhang H, Dong Y, Ren WG, Chen HW. [Study on compatibility of Salviae Miltiorrhizae Radix et Rhizoma and Chuanxiong Rhizoma based on pharmacokinetics of effective components salvianolic acid B and ferulic acid in rat plasma]. Zhongguo Zhong Yao Za Zhi. 2015 Apr;40(8):1589-93. Chinese. PubMed PMID: 26281604.

11: Fukuda T, Kuroda T, Kono M, Hyoguchi M, Tanaka M, Matsui T. Augmentation of ferulic acid-induced vasorelaxation with aging and its structure importance in thoracic aorta of spontaneously hypertensive rats. Naunyn Schmiedebergs Arch Pharmacol. 2015 Oct;388(10):1113-7. doi: 10.1007/s00210-015-1171-9. Epub 2015 Aug 27. PubMed PMID: 26310777.

12: Sung JH, Gim SA, Koh PO. Ferulic acid attenuates the cerebral ischemic injury-induced decrease in peroxiredoxin-2 and thioredoxin expression. Neurosci Lett. 2014 Apr 30;566:88-92. doi: 10.1016/j.neulet.2014.02.040. Epub 2014 Feb 26. PubMed PMID: 24582902.

13: Wolszleger M, Stan CD, Apotrosoaei M, Vasincu I, Pânzariu A, Profire L. New hydrazones of ferulic acid: synthesis, characterization and biological activity. Rev Med Chir Soc Med Nat Iasi. 2014 Oct-Dec;118(4):1150-6. PubMed PMID: 25581982.

14: Wang JM, Sheng YC, Ji LL, Wang ZT. Ferulic acid prevents liver injury and increases the anti-tumor effect of diosbulbin B in vivo. J Zhejiang Univ Sci B. 2014 Jun;15(6):540-7. doi: 10.1631/jzus.B1300250. PubMed PMID: 24903991; PubMed Central PMCID: PMC4116857.

15: Liu XD, Huang P, Lu YH, Ma M, Zhou RB, Yuan LX, Peng XJ. [Pharmacokinetics of loganin, ferulic acid and stilbene glucoside in Bushen Tongluo formula in vivo]. Zhongguo Zhong Yao Za Zhi. 2015 Jun;40(12):2428-34. Chinese. PubMed PMID: 26591537.

16: Chen FX, Wang LK. [Effect of ferulic acid on cholesterol efflux in macrophage foam cell formation and potential mechanism]. Zhongguo Zhong Yao Za Zhi. 2015 Feb;40(3):533-7. Chinese. PubMed PMID: 26084183.

17: Yin Y, Qi F, Song Z, Zhang B, Teng J. Ferulic acid combined with astragaloside IV protects against vascular endothelial dysfunction in diabetic rats. Biosci Trends. 2014 Aug;8(4):217-26. PubMed PMID: 25224628.

18: Ziegler K, Kerimi A, Poquet L, Williamson G. Butyric acid increases transepithelial transport of ferulic acid through upregulation of the monocarboxylate transporters SLC16A1 (MCT1) and SLC16A3 (MCT4). Arch Biochem Biophys. 2016 Jun 1;599:3-12. doi: 10.1016/j.abb.2016.01.018. Epub 2016 Feb 9. PubMed PMID: 26854723; PubMed Central PMCID: PMC4884672.

19: Zwane EN, Rose SH, van Zyl WH, Rumbold K, Viljoen-Bloom M. Overexpression of Aspergillus tubingensis faeA in protease-deficient Aspergillus niger enables ferulic acid production from plant material. J Ind Microbiol Biotechnol. 2014 Jun;41(6):1027-34. doi: 10.1007/s10295-014-1430-7. Epub 2014 Mar 25. PubMed PMID: 24664515.

20: Bakhtiani PA, Caputo N, Castle JR, El Youssef J, Carroll JM, David LL, Roberts CT Jr, Ward WK. A novel, stable, aqueous glucagon formulation using ferulic acid as an excipient. J Diabetes Sci Technol. 2015 Jan;9(1):17-23. doi: 10.1177/1932296814552476. Epub 2014 Sep 24. PubMed PMID: 25253164; PubMed Central PMCID: PMC4495527.